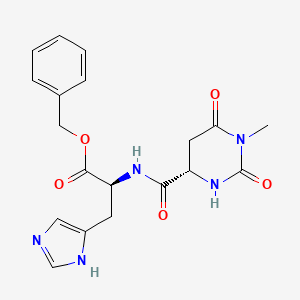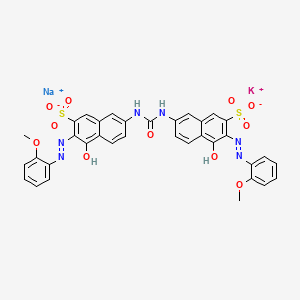
Potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate] is a complex organic compound with the molecular formula C35H26KN6NaO11S2 and a molecular weight of 832.80 g/mol. This compound is known for its vibrant color properties, making it useful in various industrial applications, particularly in dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate] involves multiple steps, starting with the diazotization of 2-methoxyaniline to form the diazonium salt. This intermediate is then coupled with 4-hydroxy-3-naphthalenesulfonic acid under alkaline conditions to form the azo compound. The final step involves the reaction of this azo compound with potassium and sodium salts to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes in controlled environments to ensure high yield and purity. The use of cleanroom facilities and adherence to cGMP (current Good Manufacturing Practices) standards are crucial to maintain the quality of the product.
Chemical Reactions Analysis
Types of Reactions
Potassium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various quinone and amine derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
Potassium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate] has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of Potassium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate] involves its ability to form stable complexes with various substrates. The azo groups in the compound can participate in electron transfer reactions, making it useful in redox processes. The sulfonate groups enhance its solubility in water, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- Potassium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-chlorophenyl)azo]naphthalene-2-sulfonate]
- Potassium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-nitrophenyl)azo]naphthalene-2-sulfonate]
- Potassium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-aminophenyl)azo]naphthalene-2-sulfonate]
Uniqueness
What sets Potassium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate] apart from similar compounds is its unique combination of methoxy and sulfonate groups, which enhance its solubility and stability in various chemical environments. This makes it particularly useful in applications requiring high stability and solubility.
Properties
CAS No. |
83221-61-8 |
|---|---|
Molecular Formula |
C35H26KN6NaO11S2 |
Molecular Weight |
832.8 g/mol |
IUPAC Name |
potassium;sodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methoxyphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C35H28N6O11S2.K.Na/c1-51-27-9-5-3-7-25(27)38-40-31-29(53(45,46)47)17-19-15-21(11-13-23(19)33(31)42)36-35(44)37-22-12-14-24-20(16-22)18-30(54(48,49)50)32(34(24)43)41-39-26-8-4-6-10-28(26)52-2;;/h3-18,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
CSJKEJNPIPGIKO-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



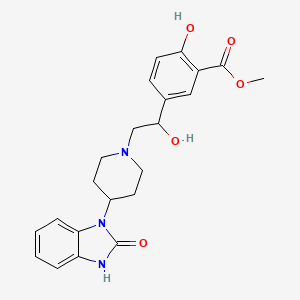
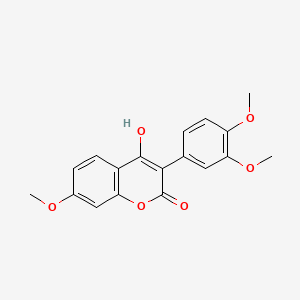
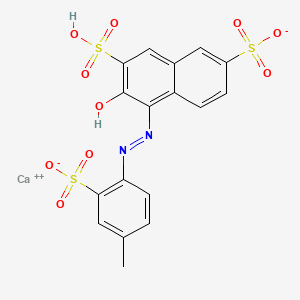
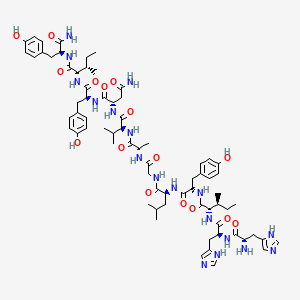
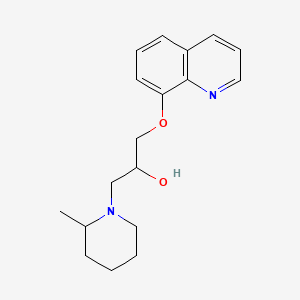
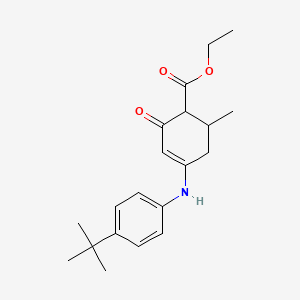



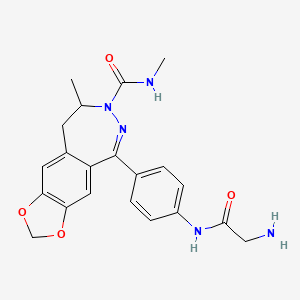
![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)

